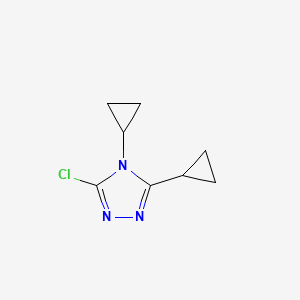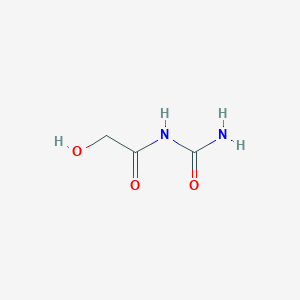
3-bromo-4-iodo-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-iodo-N,N-dimethylaniline: is a chemical compound with the following molecular formula:
C17H20Br2N2
(CAS number: 63594-70-7). It belongs to the class of substituted anilines and contains both bromine and iodine atoms in its structure .Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline involves the following steps:
Bromination: Start with N,N-dimethylaniline and brominate it using bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Iodination: Next, treat the brominated product with iodine or an iodinating agent to introduce the iodine atom. This step can also be carried out at room temperature or with gentle heating.
Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes, but specific conditions and catalysts may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactions:
Substitution Reactions: 3-bromo-4-iodo-N,N-dimethylaniline can undergo nucleophilic substitution reactions. For example, it reacts with nucleophiles (such as amines or thiols) to replace the bromine or iodine atom.
Redox Reactions: The compound can participate in redox reactions, including oxidation and reduction processes.
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine (I₂) or N-iodosuccinimide (NIS) in an inert solvent (e.g., acetonitrile or dichloromethane).
Major Products: The major products of these reactions are derivatives of this compound, where the bromine or iodine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or fluorescent probes.
Medicine: Investigating its pharmacological properties could reveal potential drug candidates.
Industry: It might find applications in materials science or organic synthesis.
Wirkmechanismus
The exact mechanism by which 3-bromo-4-iodo-N,N-dimethylaniline exerts its effects depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
While 3-bromo-4-iodo-N,N-dimethylaniline is unique due to its dual halogen substitution, similar compounds include other substituted anilines with varying halogen atoms (e.g., chloro, fluoro, or methyl derivatives).
Eigenschaften
Molekularformel |
C8H9BrIN |
|---|---|
Molekulargewicht |
325.97 g/mol |
IUPAC-Name |
3-bromo-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
IGTSETQHMXTZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


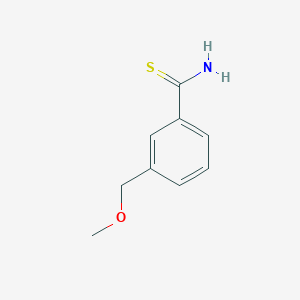
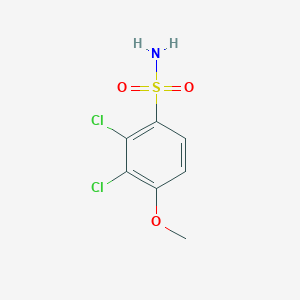
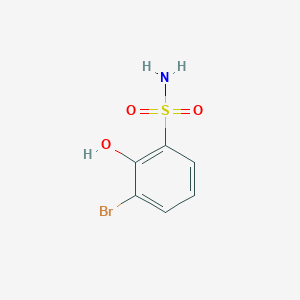
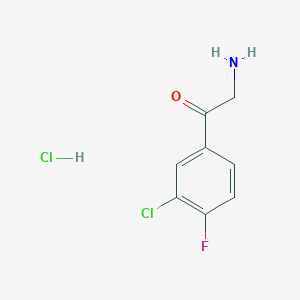
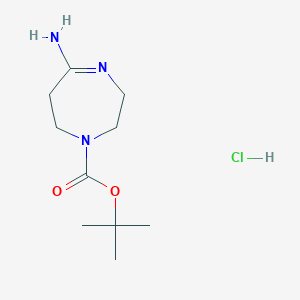
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
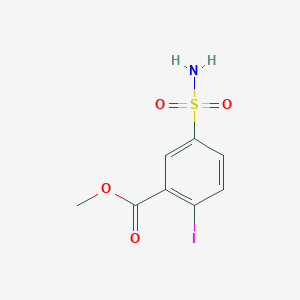

![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
